Boc-S-t-butyl-D-cysteine chemical structure and properties
Boc-S-t-butyl-D-cysteine chemical structure and properties
An In-Depth Technical Guide to Boc-S-t-butyl-D-cysteine
This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-S-(tert-butyl)-D-cysteine, commonly abbreviated as Boc-Cys(tBu)-D-OH. It is intended for researchers, chemists, and drug development professionals who utilize protected amino acids in complex molecular synthesis. We will delve into its core chemical properties, strategic applications, and the scientific rationale behind its use, particularly in the domain of peptide chemistry.
Introduction: The Strategic Importance of D-Cysteine Protection
Cysteine, with its nucleophilic thiol (-SH) side chain, is a uniquely reactive amino acid. This reactivity is foundational to protein structure (disulfide bonds) and function (catalytic sites), but it presents a significant challenge during chemical synthesis.[1] Unprotected thiols are prone to oxidation and other undesirable side reactions. Consequently, effective and strategically chosen protecting groups are paramount for the successful synthesis of cysteine-containing peptides and pharmaceuticals.
Boc-S-t-butyl-D-cysteine is a derivative of the non-proteinogenic D-cysteine enantiomer, engineered for controlled incorporation into target molecules. It features two critical protecting groups:
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The N-α-Boc group: A tert-butoxycarbonyl protector on the alpha-amino group.
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The S-t-butyl group: A tert-butyl protector on the thiol side chain.
The use of the D-enantiomer is particularly significant in drug development, as it can confer resistance to enzymatic degradation, thereby enhancing the in-vivo stability and bioavailability of peptide-based therapeutics.
Chemical Structure and Physicochemical Properties
The dual protection scheme of Boc-S-t-butyl-D-cysteine defines its utility. The structure is designed for stability under certain conditions and selective deprotection under others.
Caption: Chemical structure of Boc-S-t-butyl-D-cysteine.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative properties of Boc-S-t-butyl-cysteine. Note that the L-isomer is more commonly documented. The properties of the D-isomer are identical, with the exception of the optical rotation, which is equal in magnitude but opposite in sign.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃NO₄S | [2][3] |
| Molecular Weight | 277.38 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [3] |
| CAS Number (L-isomer) | 56976-06-8 | [3][4][5][6] |
| Melting Point (L-isomer) | 86-92 °C | [3] |
| Optical Rotation (L-isomer) | [α]D²⁰ = -16 ± 2º (c=1 in DMF) | [3] |
| Solubility | Soluble in DMSO and DMF | [5] |
Synthesis and Purification: A Methodological Overview
The synthesis of Boc-S-t-butyl-D-cysteine involves a two-stage protection strategy starting from D-cysteine. While various specific protocols exist, a general and reliable one-pot method has been developed for N-Boc-S-alkylated cysteines.[7]
Rationale for the Synthetic Strategy: The synthetic pathway is designed to first protect the more nucleophilic thiol group, followed by the protection of the α-amino group. This sequence prevents the formation of undesired byproducts.
Caption: General workflow for the synthesis of Boc-S-t-butyl-D-cysteine.
Experimental Protocol: General Synthesis
This protocol describes a generalized procedure for the preparation of N-Boc protected S-alkylcysteines.[7]
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S-Alkylation:
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Dissolve D-cysteine in a suitable solvent system, often an alkaline aqueous solution, to deprotonate the thiol group, forming the thiolate anion.
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Introduce a source of the tert-butyl cation, such as isobutylene under acidic catalysis or tert-butyl alcohol with a strong acid. The highly reactive thiolate will attack the carbocation.
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Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
N-α-Boc Protection:
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Without isolating the S-alkylated intermediate, adjust the pH of the reaction mixture to slightly basic (pH 8-9).
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Add Di-tert-butyl dicarbonate (Boc₂O) to the solution. The deprotonated α-amino group will act as a nucleophile, attacking the carbonyl carbon of the Boc anhydride.
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Allow the reaction to stir at room temperature until completion, again monitored by TLC.
-
-
Work-up and Purification:
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Acidify the reaction mixture to a low pH (e.g., pH 2-3) with a suitable acid like citric acid or HCl. This protonates the carboxylic acid and ensures the product is neutral.
-
Extract the product into an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure Boc-S-t-butyl-D-cysteine.
-
-
Characterization:
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Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by measuring its melting point and optical rotation.
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Role and Application in Peptide Synthesis
Boc-S-t-butyl-D-cysteine is a cornerstone reagent for Boc-chemistry solid-phase peptide synthesis (SPPS). The choice of protecting groups is orthogonal, meaning they can be removed under different conditions without affecting each other.
The Orthogonal Protection Scheme:
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N-α-Boc Group: This group is labile to moderate acids. It is removed at each cycle of peptide synthesis using reagents like Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to expose the N-terminal amine for the next coupling step.[8]
-
S-t-butyl Group: This thioether linkage is stable to the repetitive TFA treatments used to remove the N-Boc group. Its removal requires much stronger acids, typically anhydrous hydrogen fluoride (HF), which is used in the final step to cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously.[8]
This strategy prevents the cysteine side chain from interfering during the stepwise assembly of the peptide chain.
Caption: Role of Boc-Cys(tBu)-D-OH in Boc-SPPS workflow.
Broader Applications in Drug Development
The utility of Boc-S-t-butyl-D-cysteine extends beyond standard peptide synthesis.
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Pharmaceutical Design: It is a crucial building block for creating peptide-based drugs where D-amino acid incorporation is desired for enhanced stability.[1][3]
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Bioconjugation: The protected cysteine can be incorporated into a peptide, and after selective deprotection of the thiol, it can be used as a chemical handle to attach other molecules, such as imaging agents or drug payloads.[3]
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Protein Engineering: It facilitates the site-specific introduction of D-cysteine into proteins, enabling the study of protein structure and function or the creation of proteins with novel properties.[3]
Safety and Handling
As with all laboratory chemicals, proper handling of Boc-S-t-butyl-D-cysteine is essential. Users should always consult the latest Safety Data Sheet (SDS) from their supplier.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Avoid dust formation. Do not ingest or inhale. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at refrigerated temperatures (0-8°C) to ensure long-term stability.[1][3]
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
Boc-S-t-butyl-D-cysteine is a highly specialized and valuable reagent in modern chemical and pharmaceutical science. Its dual-protection system offers chemists precise control over the highly reactive cysteine thiol group, enabling the synthesis of complex and robust D-cysteine-containing molecules. Its application is critical in the development of next-generation peptide therapeutics, where stability and targeted functionality are key drivers of success. Understanding the chemical properties and strategic application of this compound is essential for any researcher working at the forefront of peptide chemistry and drug discovery.
References
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AdooQ Bioscience. (n.d.). Boc-Cys(tBu)-OH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11288930, Boc-Cys(tBu)-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Cys(StBu)-OH [30044-61-2]. Retrieved from [Link]
-
Procopio, A., et al. (2010). A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. ChemInform. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Cys(tBu)-OH [56976-06-8]. Retrieved from [Link]
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